molecular formula C15H13NO B12899699 3-Methoxy-1-phenyl-1H-isoindole CAS No. 25365-84-8

3-Methoxy-1-phenyl-1H-isoindole

Cat. No.: B12899699
CAS No.: 25365-84-8
M. Wt: 223.27 g/mol
InChI Key: LTGOWYYXVFBQIH-UHFFFAOYSA-N
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Description

3-Methoxy-1-phenyl-1H-isoindole is a heterocyclic compound that belongs to the isoindole family. Isoindoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic materials. The presence of a methoxy group at the 3-position and a phenyl group at the 1-position of the isoindole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-phenyl-1H-isoindole can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with phenylhydrazine in the presence of an acid catalyst, followed by cyclization to form the isoindole ring. The reaction typically requires refluxing in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-phenyl-1H-isoindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include isoindole-3-carboxylic acids, isoindoline derivatives, and various substituted isoindoles .

Scientific Research Applications

3-Methoxy-1-phenyl-1H-isoindole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-1-phenyl-1H-isoindole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with cellular signaling pathways, influencing cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-1-phenyl-1H-indole: Similar in structure but lacks the isoindole ring.

    1-Phenyl-1H-isoindole: Lacks the methoxy group at the 3-position.

    3-Methoxy-1H-isoindole: Lacks the phenyl group at the 1-position

Uniqueness

3-Methoxy-1-phenyl-1H-isoindole is unique due to the presence of both the methoxy group and the phenyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile building block in organic synthesis and drug development .

Properties

CAS No.

25365-84-8

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

3-methoxy-1-phenyl-1H-isoindole

InChI

InChI=1S/C15H13NO/c1-17-15-13-10-6-5-9-12(13)14(16-15)11-7-3-2-4-8-11/h2-10,14H,1H3

InChI Key

LTGOWYYXVFBQIH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(C2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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